molecular formula C18H24N6O5S B2441929 4-(N,N-dimethylsulfamoyl)-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzamide CAS No. 2034270-63-6

4-(N,N-dimethylsulfamoyl)-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzamide

Cat. No.: B2441929
CAS No.: 2034270-63-6
M. Wt: 436.49
InChI Key: APGFVCCFGUQYCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(N,N-dimethylsulfamoyl)-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzamide is a useful research compound. Its molecular formula is C18H24N6O5S and its molecular weight is 436.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activities

A study focused on the synthesis of novel derivatives containing the morpholine moiety, showcasing its utility in creating compounds with potential antimicrobial properties. These derivatives, derived from reactions involving various ester ethoxycarbonylhydrazones and primary amines, highlight the role of the morpholine group in enhancing the antimicrobial efficacy of these compounds against a range of microorganisms (Bektaş et al., 2007).

Heterocyclic Compound Development

Another application involves the development of heterocyclic compounds, where the morpholine group contributes to the synthesis of complex structures such as dihydropyrimidinone derivatives. These compounds are synthesized through efficient methods, yielding products with significant potential in various scientific domains (Bhat et al., 2018).

Cancer Research

In the realm of cancer research, the compound's derivatives have been investigated for their antiproliferative activities against different cancer cell lines. The design and synthesis of m-(4-morpholino-1,3,5-triazin-2-yl)benzamides, in particular, have shown promising results in inhibiting cell proliferation, highlighting the compound's potential as a novel antiproliferative agent. These studies not only underscore the compound's relevance in developing cancer therapeutics but also provide insights into its mechanism of action, such as blocking the PI3K/Akt/mTOR pathway (Wang et al., 2015).

Analytical and Medicinal Chemistry

The synthesis and characterization of compounds featuring the morpholine group extend to various fields, including analytical and medicinal chemistry. Studies have demonstrated the compound's role in creating fluorescent ligands for receptor studies, which are crucial for understanding receptor-ligand interactions and developing receptor-targeted drugs (Lacivita et al., 2009).

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6O5S/c1-23(2)30(26,27)14-6-4-13(5-7-14)16(25)19-12-15-20-17(22-18(21-15)28-3)24-8-10-29-11-9-24/h4-7H,8-12H2,1-3H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APGFVCCFGUQYCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NC(=NC(=N2)OC)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.